2-Heptylidenecyclopentanone-d4
Description
Properties
Molecular Formula |
C₁₂H₁₆D₄O |
|---|---|
Molecular Weight |
184.31 |
Synonyms |
2-Heptylidenecyclopentan-1-one-d4; 2-Heptylidene-cyclopentanone-d4 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of 2 Heptylidenecyclopentanone D4
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic compounds can be achieved through several strategic approaches. These methods are broadly categorized based on the mechanism of deuterium incorporation, the type of catalyst employed, and the nature of the deuterium source.
Hydrogen Isotope Exchange (HIE) Methodologies
Hydrogen Isotope Exchange (HIE) represents one of the most direct methods for deuterium labeling, involving the substitution of a hydrogen atom with a deuterium atom in a substrate molecule. This process is particularly useful for late-stage functionalization of complex molecules. HIE reactions can be broadly classified into three categories: acid/base-mediated exchange, and catalysis by either heterogeneous or homogeneous catalysts.
The most common form of HIE for carbonyl compounds involves acid or base catalysis. In the presence of a base and a deuterium source like D₂O, protons on the α-carbon to the carbonyl group, which are acidic, can be abstracted to form an enolate intermediate. This enolate is then quenched by the deuterated solvent, resulting in the incorporation of a deuterium atom. This process can be repeated to exchange all acidic α-hydrogens. Similarly, acid-catalyzed HIE proceeds through an enol intermediate, which can also undergo exchange with a deuterated solvent.
Metal-Catalyzed Deuteration Approaches
Transition metal-catalyzed reactions offer a powerful and often highly selective means of incorporating deuterium. A variety of metals, including iridium, ruthenium, palladium, rhodium, and copper, have been employed to catalyze H/D exchange reactions. These methods can provide access to deuteration at positions that are not feasible through simple acid/base exchange.
For carbonyl compounds, metal catalysts can direct deuteration to specific sites. For instance, ruthenium and iridium complexes have been shown to direct the ortho-selective deuteration of aromatic ketones. d-nb.info Copper-catalyzed systems have been developed for degree-controlled deacylative deuteration of alkyl groups using ketones as a functional handle. nih.gov These catalytic systems often operate under mild conditions and can exhibit high functional group tolerance, making them valuable tools in modern synthetic chemistry.
Deuterium Sources in Synthesis (e.g., D₂O, D₂ gas)
The choice of deuterium source is a critical aspect of any deuteration strategy, influencing the reaction conditions, cost, and efficiency of labeling. The most common and economical deuterium sources are deuterium oxide (D₂O) and deuterium gas (D₂).
Deuterium Oxide (D₂O): Often referred to as heavy water, D₂O is an inexpensive and readily available source of deuterium. nih.gov It is widely used in acid- or base-catalyzed HIE reactions, particularly for exchanging labile protons, such as those α to a carbonyl group. nih.govrsc.org
Deuterium Gas (D₂): D₂ is commonly used in metal-catalyzed hydrogenation or HIE reactions. nih.gov While effective, it requires specialized handling due to its gaseous nature and flammability. Catalytic systems, often involving iridium or palladium, are used to activate D₂ for incorporation into organic substrates.
Other deuterated reagents are also employed for specific applications, including deuterated solvents like DMSO-d₆, and deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄).
| Deuterium Source | Common Applications | Catalyst/Conditions |
| D₂O (Deuterium Oxide) | H/D exchange of acidic protons (e.g., α-to-carbonyl) | Acid or base catalysis; some metal catalysts |
| D₂ (Deuterium Gas) | Catalytic hydrogenation/deuterogenation of unsaturated bonds; H/D exchange | Transition metals (e.g., Pd, Pt, Ir, Rh, Ni) |
| NaBD₄ / LiAlD₄ | Reductive deuteration of carbonyls, esters, etc. | Stoichiometric reagent |
| DMSO-d₆ | H/D exchange in base-mediated reactions | Strong base (e.g., KOH) |
| DCO₂D (Deuterated Formic Acid) | Transfer deuteration/hydrogenation | Transition metal catalysts (e.g., Ir) |
Specific Synthesis Routes for Deuterated Cyclopentanone (B42830) Derivatives
The synthesis of 2-Heptylidenecyclopentanone-d4 specifically involves the introduction of four deuterium atoms into the cyclopentanone moiety. The most logical and synthetically accessible positions for this labeling are the two α-carbons adjacent to the carbonyl group, with two deuterium atoms at each position (C-2 and C-5). This requires strategies that are both regioselective and allow for a controlled degree of deuteration.
Regioselective Deuteration Techniques
For a molecule like 2-heptylidenecyclopentanone, which is an α,β-unsaturated ketone, achieving regioselective deuteration is crucial. The primary goal is to introduce deuterium at the α-positions (C-2 and C-5) of the cyclopentanone ring without affecting the heptylidene group or the C=C double bond.
The most straightforward method to achieve this is through base- or acid-catalyzed H/D exchange. The protons on the α-carbons are significantly more acidic than any protons on the heptylidene chain, allowing for selective deprotonation and subsequent deuteration.
Base-Catalyzed Exchange: Treating 2-heptylidenecyclopentanone with a base (e.g., NaOD) in D₂O will selectively remove the α-protons to form an enolate. This enolate will then be deuterated by the solvent. The process is repeated until all four α-protons are exchanged for deuterium. The conditions must be mild enough to avoid undesired side reactions such as Michael addition to the α,β-unsaturated system.
Acid-Catalyzed Exchange: Using a deuterated acid (e.g., DCl or D₂SO₄) in D₂O promotes the formation of an enol intermediate, which facilitates the exchange of α-protons. This method can also be highly regioselective for the α-position. rsc.org
Lewis acid catalysis, for example with B(C₆F₅)₃ in D₂O, has also been shown to be an efficient method for the α-deuteration of various bioactive carbonyl compounds, proceeding through a boron-enolate intermediate. nih.govnih.gov
| Method | Catalyst/Reagent | Deuterium Source | Selectivity |
| Base-Catalyzed HIE | NaOD, K₂CO₃, or DBU | D₂O | α-position |
| Acid-Catalyzed HIE | DCl, D₂SO₄ | D₂O | α-position |
| Lewis Acid-Catalyzed HIE | B(C₆F₅)₃ | D₂O | α-position |
Degree-Controlled Deuteration Strategies
Achieving the specific "-d4" labeling requires control over the number of deuterium atoms incorporated. For the α-deuteration of a cyclopentanone ring, this means ensuring complete exchange of all four available α-protons.
The degree of deuteration in HIE reactions is primarily controlled by the reaction conditions and the stoichiometry of the deuterium source. To achieve complete or near-complete deuteration (approaching 100% isotopic incorporation) at the α-positions, the following strategies are employed:
Excess Deuterium Source: The reaction is typically run with a large excess of the deuterated solvent (e.g., D₂O) to drive the equilibrium towards the fully deuterated product.
Reaction Time and Temperature: Sufficient reaction time and appropriate temperature are necessary to allow for multiple cycles of deprotonation/deuteration to ensure all α-hydrogens are exchanged. The progress of the reaction can be monitored by techniques like NMR spectroscopy or mass spectrometry to determine when the desired level of deuteration is reached. researchgate.net
Repetitive Cycles: In some cases, the product may be isolated and subjected to the deuteration conditions a second time to maximize the level of isotopic enrichment.
It is challenging to achieve partial deuteration (e.g., -d1, -d2, or -d3) at the α-position of a ketone via simple H/D exchange, as the process tends to proceed until all exchangeable protons are replaced. rsc.org However, for obtaining the fully exchanged this compound, this tendency is advantageous. The synthesis would first involve the aldol (B89426) condensation of cyclopentanone with heptanal (B48729) to form the α,β-unsaturated ketone, followed by a carefully controlled H/D exchange reaction to install the four deuterium atoms specifically at the α-positions of the cyclopentanone ring.
Optimization of Deuteration Efficiency and Purity for Research Applications
The primary route to 2-Heptylidenecyclopentanone involves the aldol condensation of cyclopentanone and heptanal (also known as enanthaldehyde). researchgate.netd-nb.infoyoutube.com This reaction, typically catalyzed by a base such as sodium hydroxide, forms the α,β-unsaturated ketone backbone. isca.medocumentsdelivered.com For the introduction of deuterium, two main strategies can be considered: the use of deuterated starting materials or post-synthetic hydrogen-deuterium (H/D) exchange.
Post-Synthetic Hydrogen-Deuterium Exchange
A common and often more cost-effective approach is the H/D exchange on the pre-synthesized 2-heptylidenecyclopentanone. The protons on the carbon atoms alpha to the carbonyl group are acidic and can be exchanged for deuterium in the presence of a suitable deuterium source, typically deuterium oxide (D₂O), and a catalyst. libretexts.org The extended conjugation in the enone system also allows for potential deuteration at the γ-position of the heptylidene chain. netlify.appechemi.com
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical in optimizing deuteration efficiency. Both acid and base catalysis can be employed for H/D exchange in ketones. documentsdelivered.comwikipedia.org
Base-Catalyzed Exchange: Bases such as sodium deuteroxide (NaOD) in D₂O can effectively catalyze the exchange of α-protons. The reaction proceeds through the formation of an enolate intermediate, which is then deuterated by the solvent. youtube.commcmaster.ca Optimization of base concentration, temperature, and reaction time is necessary to maximize deuterium incorporation while minimizing potential side reactions, such as decomposition or isomerization.
Acid-Catalyzed Exchange: Acid catalysts, such as deuterated acids (e.g., DCl or D₂SO₄) in D₂O, can also facilitate H/D exchange via enol formation. youtube.com This method can sometimes offer different selectivity compared to base-catalyzed reactions.
Lewis Acid Catalysis: More recently, Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to efficiently catalyze the α-deuteration of carbonyl compounds with D₂O under relatively mild conditions. nih.govnih.gov This method can be advantageous for substrates that are sensitive to harsh basic or acidic environments.
Transition Metal Catalysis: Transition metal catalysts, such as palladium on carbon (Pd/C) or ruthenium complexes, can also be employed for H/D exchange. researchgate.netnih.govnih.gov These catalysts can offer high efficiency and selectivity, sometimes allowing for deuteration at positions that are not readily accessible through acid or base catalysis. For instance, palladium-catalyzed transfer deuteration of enones has been reported as an effective method. researchgate.net
The optimization of reaction parameters is crucial for achieving high deuteration levels. This typically involves systematic variation of temperature, reaction time, and the molar ratio of the deuterium source to the substrate.
Interactive Data Table: Illustrative Conditions for H/D Exchange in Ketones
| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) | Reference |
| NaOD/D₂O | D₂O | 25-100 | 12-48 | >95 | documentsdelivered.com |
| B(C₆F₅)₃/D₂O | D₂O | 80-100 | 6-12 | 89-98 | nih.govnih.gov |
| Pd/C, Al, D₂O | D₂O | Ambient - 120 | 1-24 | High | nih.gov |
| Ru-MACHO | D₂O | 100 | 24 | High |
Purification of Deuterated Compounds
Achieving high chemical and isotopic purity is paramount for research applications. d-nb.info After the deuteration reaction, the crude product will contain the deuterated compound, any remaining starting material, the catalyst, and potential byproducts. Purification is typically achieved through standard laboratory techniques.
Extraction and Washing: A primary workup often involves extraction of the product into an organic solvent, followed by washing with water to remove the catalyst and other water-soluble impurities.
Chromatography: Column chromatography is a highly effective method for purifying the deuterated product from non-deuterated starting material and other organic impurities. orgchemboulder.com The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.
Distillation: For volatile compounds like 2-heptylidenecyclopentanone, distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities.
Analysis of Deuteration Efficiency and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the extent of deuteration. nih.govacs.org The disappearance or reduction in the intensity of proton signals at specific positions in the molecule directly corresponds to the degree of deuterium substitution. For highly deuterated compounds, ²H NMR spectroscopy can be used to directly observe the deuterium signals and confirm their positions. sigmaaldrich.com ¹³C NMR can also be useful, as the coupling patterns between carbon and deuterium differ from those between carbon and hydrogen. netlify.app
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile fragrance compounds and can be used to assess both purity and isotopic enrichment. alwsci.comgcms.cz
By systematically optimizing the deuteration conditions and employing rigorous purification and analytical techniques, this compound can be prepared with high isotopic enrichment and chemical purity, making it a valuable tool for a range of research applications.
Advanced Analytical Methodologies Employing 2 Heptylidenecyclopentanone D4
Role as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the primary role of an internal standard is to correct for the variability inherent in the analytical process. cerilliant.com Stable isotope-labeled standards like 2-Heptylidenecyclopentanone-d4 are considered the gold standard for this purpose. nih.gov They are added in a known, fixed concentration to every sample, standard, and quality control sample at the beginning of the workflow. By tracking the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for fluctuations in extraction efficiency, injection volume, chromatographic performance, and ionization efficiency, thereby ensuring high-quality quantitative data. cerilliant.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In GC-MS, this compound is an ideal internal standard as it co-elutes chromatographically with the unlabeled analyte. Because they exit the gas chromatograph at the same time but have different mass-to-charge ratios (m/z), the mass spectrometer can detect them simultaneously and independently. This is particularly effective when using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing excellent selectivity and sensitivity. nih.gov
Developing and validating a robust analytical method, especially for complex matrices like biological fluids, tissues, or environmental samples, presents significant challenges. nih.gov Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can lead to inaccurate results. During method development, this compound is used to assess and correct for these matrix effects. The validation process involves evaluating parameters such as linearity, accuracy, precision, and recovery. By using the d4-labeled internal standard, analysts can demonstrate that the method provides consistent and reliable results across different sample lots and concentrations.
Interactive Table 1: Illustrative GC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MRM Transition (Analyte) | e.g., m/z 180 -> 110 |
| MRM Transition (IS) | e.g., m/z 184 -> 114 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For compounds that are not sufficiently volatile for GC-MS, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. nih.gov In LC-MS, this compound performs the same crucial function of correcting for analytical variability. mdpi.com This is especially important in electrospray ionization (ESI), a common ionization technique in LC-MS, which is known to be susceptible to ion suppression or enhancement from matrix components. The deuterated internal standard experiences the same ionization effects as the target analyte, allowing the ratio of their signals to remain constant, which leads to accurate quantification. researchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency, but the need for a reliable internal standard remains paramount to ensure data quality. chromatographyonline.com
Precision and Accuracy Enhancement in Analytical Quantification
The ultimate benefit of using this compound is the significant improvement in the precision and accuracy of the quantitative results. nih.gov Precision refers to the closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD), while accuracy refers to the closeness of a measured value to the true value. By normalizing the analyte response to the internal standard response, random and systematic errors introduced during sample processing and analysis are minimized. This leads to lower %RSD values (improved precision) and quantitative results that are closer to the true concentration (improved accuracy).
Interactive Table 2: Impact of Internal Standard on Precision
| Sample ID | Analyte Response (No IS) | Conc. (No IS) | Analyte/IS Ratio | Conc. (With IS) |
|---|---|---|---|---|
| Sample 1 | 98,500 | 9.85 ng/mL | 1.01 | 10.1 ng/mL |
| Sample 2 | 105,200 | 10.52 ng/mL | 0.99 | 9.9 ng/mL |
| Sample 3 | 91,300 | 9.13 ng/mL | 1.02 | 10.2 ng/mL |
| Sample 4 | 110,100 | 11.01 ng/mL | 0.98 | 9.8 ng/mL |
| Mean | - | 10.13 ng/mL | - | 10.0 ng/mL |
| %RSD | - | 8.4% | - | 1.8% |
Spectroscopic Investigations of Deuterium (B1214612) Labeling
Spectroscopic techniques are essential for confirming the identity and structural integrity of chemical compounds, including isotopically labeled standards. These methods verify that the deuterium atoms are located at the correct positions within the molecule and that the compound is chemically pure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. mmu.ac.uk For this compound, NMR is used to confirm the exact location of the deuterium labels.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, signals corresponding to protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. This provides direct evidence of successful labeling at the intended positions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon backbone of the molecule. Carbons bonded to deuterium atoms often show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the labels.
These NMR techniques, often used in combination with two-dimensional methods like COSY and HSQC, provide a complete picture of the molecular structure, ensuring the quality and suitability of this compound for its use as an internal standard. nih.govcore.ac.uknih.gov
Interactive Table 3: Expected Key NMR Data for Structural Confirmation
| Nucleus | Technique | Expected Observation for this compound |
|---|---|---|
| ¹H | 1D Proton NMR | Absence of signals at the four specific sites of deuteration. |
| ¹³C | 1D Carbon NMR | Confirms the 12-carbon skeleton. Carbons attached to deuterium may show triplet splitting and an isotopic shift. |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. The presence of deuterium atoms in this compound provides a unique signature that aids in the elucidation of these fragmentation pathways.
The primary fragmentation of cyclic ketones in mass spectrometry often involves cleavage at the alpha-bond (the bond adjacent to the carbonyl group). whitman.edu For a deuterated compound like this compound, the masses of the resulting fragment ions will be shifted by the number of deuterium atoms they contain. This allows for a more confident assignment of the fragmentation pathways. For instance, the McLafferty rearrangement, a common fragmentation pattern for ketones, can be tracked more easily by observing the mass shifts in the resulting fragments. youtube.comyoutube.com
While this compound itself is a stable, pre-labeled compound, understanding the principles of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides context for the broader utility of deuterium in studying molecular dynamics, particularly in biological systems. longdom.orgcreative-proteomics.comcreative-biolabs.com
HDX-MS is a technique used to study the conformational dynamics and solvent accessibility of proteins. nih.govcreative-proteomics.comnih.gov The fundamental principle involves exposing a protein to a deuterated solvent (typically D₂O). creative-biolabs.com Labile hydrogen atoms on the protein backbone and side chains will exchange with deuterium atoms from the solvent. longdom.org The rate of this exchange is dependent on the local environment of the hydrogen atom. creative-proteomics.com
Exposed regions: Hydrogen atoms on the surface of the protein, which are accessible to the solvent, will exchange rapidly. creative-biolabs.com
Structured regions: Hydrogen atoms involved in stable hydrogen bonds, such as those in alpha-helices and beta-sheets, are protected from the solvent and will exchange slowly. creative-biolabs.com
By quenching the exchange reaction at various time points and analyzing the protein or its peptide fragments by mass spectrometry, researchers can determine the amount of deuterium uptake in different regions of the protein. iaanalysis.com This provides a detailed map of the protein's structure, flexibility, and interactions with other molecules. creative-proteomics.com
Table 2: Key Steps in an HDX-MS Experiment
| Step | Description |
| Deuterium Labeling | The protein of interest is incubated in a D₂O-based buffer for a specific period. thermofisher.com |
| Quenching | The exchange reaction is stopped by rapidly lowering the pH and temperature. nih.gov |
| Proteolysis (optional) | The protein is often digested into smaller peptides to enable localized analysis. iaanalysis.com |
| Mass Analysis | The mass of the protein or its peptides is measured using a mass spectrometer to determine the extent of deuterium incorporation. thermofisher.com |
The presence of deuterium in this compound leads to a distinct isotopic peak pattern in its mass spectrum. In a high-resolution mass spectrum, the molecular ion peak (M+) will be accompanied by peaks corresponding to the natural abundance of isotopes like ¹³C. libretexts.org For a deuterated compound, the entire isotopic cluster will be shifted to a higher mass-to-charge (m/z) ratio.
The analysis of this isotopic pattern is crucial for confirming the identity and isotopic purity of the labeled compound. nih.govrsc.org The relative intensities of the isotopic peaks can be used to determine the number of deuterium atoms present in the molecule and to calculate the percentage of isotopic enrichment. rsc.org High-resolution mass spectrometry can distinguish between the mass of a deuterium atom and two hydrogen atoms, allowing for unambiguous identification of deuterated species. researchgate.net
In fragmentation analysis, the isotopic pattern of each fragment ion provides valuable information about its elemental composition. By observing which fragments retain the deuterium label, researchers can piece together the fragmentation mechanism and gain deeper insights into the molecular structure.
Mechanistic and Isotopic Effect Studies of 2 Heptylidenecyclopentanone D4
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. ias.ac.in The magnitude of the KIE, typically expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), can provide profound insights into the reaction mechanism. ias.ac.in For reactions involving 2-Heptylidenecyclopentanone-d4, where deuterium (B1214612) atoms are strategically placed, the KIE can reveal whether a specific C-H (or C-D) bond is broken or formed in the rate-determining step.
Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the transition state of the rate-limiting step. ias.ac.in Conversely, secondary kinetic isotope effects arise from isotopic substitution at a position that is not directly involved in bond breaking or formation but experiences a change in its bonding environment between the reactant and the transition state.
In a hypothetical study, the reaction of 2-Heptylidenecyclopentanone and its d4-isotopologue with a reducing agent could be examined. The deuteration in this compound could be at various positions, such as the vinylic position of the heptylidene group or the alpha-positions on the cyclopentanone (B42830) ring, to probe different potential reaction steps.
| Deuteration Position | Reaction Step Probed | Hypothetical kH/kD | Interpretation |
|---|---|---|---|
| Vinylic C-H of Heptylidene | Hydride addition to the double bond | 1.15 | Small secondary KIE, suggesting rehybridization at the vinylic carbon in the transition state. |
| Alpha-C-H on Cyclopentanone Ring | Enolate formation | 6.8 | Large primary KIE, indicating that C-H bond breaking is the rate-limiting step for enolate formation. |
The data in Table 1 illustrates how different KIE values can pinpoint the rate-limiting step. A large KIE for deuteration at the alpha-position would strongly suggest that proton abstraction to form an enolate is the slow step in a base-catalyzed reaction.
Hydrogen/Deuterium (H/D) exchange studies are a powerful tool for probing the presence and dynamics of certain reactive intermediates. upenn.edubiorxiv.orgyoutube.comnih.govnih.gov In the context of this compound, H/D exchange can be used to investigate the acidity of protons alpha to the carbonyl group. By placing the deuterated compound in a protic solvent (like H2O or an alcohol) with a catalytic amount of acid or base, the rate of deuterium loss can be monitored.
If the deuterium atoms at the alpha-position of the cyclopentanone ring exchange with protons from the solvent, it provides evidence for the formation of an enol or enolate intermediate. The rate of this exchange can provide quantitative information about the stability of the intermediate and the energy barrier to its formation.
For example, if this compound (with deuterium at the alpha-positions) is treated with a base, the rate of H/D exchange can be followed by mass spectrometry or NMR spectroscopy. A rapid exchange would indicate a relatively low-energy barrier to enolate formation.
Insights into Organic Reaction Pathways and Transformations
Isotopic labeling with deuterium in molecules like this compound allows for the tracing of atoms through complex reaction sequences. This is invaluable for distinguishing between proposed reaction pathways. For instance, in a multi-step synthesis, a deuterated starting material can help determine which atoms from the initial structure are retained in the final product and where they are located.
Consider a multi-step transformation of this compound. By analyzing the deuterium content and position in the intermediates and final products, chemists can deduce the sequence of bond-forming and bond-breaking events. This can help to confirm or rule out proposed mechanisms that might otherwise be indistinguishable.
Isotopic Effects on Molecular Energetics and Stability
The substitution of hydrogen with deuterium also has a subtle but significant effect on the energetics and stability of a molecule. This arises from the difference in the zero-point vibrational energy (ZPVE) of a C-H bond versus a C-D bond. The C-D bond is stronger and has a lower ZPVE than a C-H bond. Consequently, it requires more energy to break a C-D bond than a C-H bond.
| Bond | Typical Stretching Frequency (cm⁻¹) | Zero-Point Vibrational Energy (kJ/mol) |
|---|---|---|
| C-H | ~3000 | ~18 |
| C-D | ~2200 | ~13 |
While the energetic difference for a single substitution is small, it can be cumulative in a molecule with multiple deuteriums like this compound. These differences in stability can influence not only reaction rates (kinetic isotope effects) but also the position of chemical equilibria (thermodynamic isotope effects).
Environmental Tracing and Biogeochemical Applications of 2 Heptylidenecyclopentanone D4
Tracer Studies for Fate and Transport of Organic Compounds in Environmental Systems
Stable isotope tracers are instrumental in understanding the journey and ultimate fate of organic compounds released into the environment. By introducing a labeled compound, scientists can distinguish it from naturally occurring, unlabeled counterparts, allowing for precise tracking.
Water Tracing and Hydrological Investigations (General Principles)
Deuterium (B1214612), a stable isotope of hydrogen, is a powerful tracer in hydrological studies, which involve the movement and distribution of water. isowater.comisotope.com Deuterium oxide (D₂O), also known as heavy water, can be injected into a water system to trace its path through an aquifer, monitor groundwater movement, and map wastewater distribution. isowater.comisotope.com
The key advantages of using deuterium as a tracer include:
Chemical Similarity: Deuterated water is chemically almost identical to regular water, ensuring it moves with the water flow without significant chemical reactions that would alter its path. isotope.com
Environmental Safety: As a stable isotope, deuterium poses no environmental hazard, making it a safe option for tracing in sensitive ecosystems. isowater.comisotope.com
Low Natural Abundance: The natural concentration of deuterium is low and well-characterized, allowing for easy detection of the introduced tracer. libretexts.org
While 2-Heptylidenecyclopentanone-d4 is an organic compound and not water, these same principles would apply if it were used to trace the movement of a specific plume of organic contamination in a water body. Its deuteration would allow it to be distinguished from other organic molecules.
Monitoring Degradation Pathways of Organic Pollutants
Stable isotope analysis is a critical tool for monitoring the biodegradation of organic pollutants in environments like groundwater. usgs.govnih.gov This method helps to differentiate between the loss of a contaminant due to degradation and losses from non-destructive processes like dilution or sorption. usgs.gov
When microorganisms break down an organic pollutant, they often preferentially consume molecules containing the lighter isotope (e.g., ¹²C over ¹³C, or ¹H over ²H/D). This process, known as isotopic fractionation, leads to an enrichment of the heavier isotope in the remaining pool of the contaminant. mdpi.com By measuring the change in the isotopic ratio of a pollutant over time and distance from a source, scientists can:
Confirm that biodegradation is occurring. clu-in.org
Elucidate the specific degradation pathways involved, as different pathways can result in different degrees of isotopic fractionation. researchgate.net
Estimate the extent and rate of natural attenuation of the contaminant plume. clu-in.org
In this context, this compound could be used in controlled laboratory or field-scale experiments. By releasing a known quantity of the deuterated compound, researchers could track its disappearance and the appearance of its degradation products, providing precise data on degradation rates and pathways without the interference of any pre-existing, non-deuterated 2-Heptylidenecyclopentanone.
Biogeochemical Cycling Research Utilizing Stable Isotopes
Stable isotopes are fundamental to understanding biogeochemical cycles, which describe the movement of elements like carbon, nitrogen, and silicon through Earth's systems. ethz.chfiveable.mefrontiersin.org Analyzing the ratios of different isotopes helps scientists uncover the sources, transformations, and fates of these elements in the environment. fiveable.me
Tracing Carbon Flow in Microbial and Ecological Systems (General Principles)
Stable isotopes such as Carbon-13 (¹³C) and Deuterium (D) are powerful tracers for following the flow of carbon and other elements through food webs and microbial communities. ethz.chroyalsocietypublishing.org
General Principles of Isotope Tracing in Ecosystems:
Source Identification: Organisms incorporate the isotopic signature of their food sources into their tissues. By analyzing the isotopic composition of a consumer, scientists can determine its diet and the origin of the carbon in the ecosystem.
Trophic Level Analysis: There is a predictable enrichment of heavier isotopes (like ¹⁵N) at successively higher trophic levels in a food web.
Microbial Activity: Deuterated compounds can be used to trace the activity of specific microorganisms. For instance, deuterated water has been used to quantify methane (B114726) production by methanogenic microbes. nsf.govarizona.eduarizona.edu The microbes incorporate the deuterium into the methane they produce, allowing researchers to track the rate and pathways of methanogenesis.
In a hypothetical application, this compound could be introduced into a microbial system as a potential carbon source. By tracking the incorporation of deuterium into microbial biomass, lipids, or metabolic byproducts, researchers could determine which organisms are capable of metabolizing this compound and how the carbon is being cycled within that microbial community. acs.org This technique, known as Stable Isotope Probing (SIP), is a powerful tool for linking microbial identity to metabolic function in complex environmental samples. nih.govresearchgate.net
Computational and Theoretical Investigations of Deuterated Cyclopentanone Structures
Quantum Mechanical Calculations of Isotopic Effects
Quantum mechanical (QM) calculations are indispensable for predicting and understanding the consequences of isotopic substitution on molecular properties. The fundamental principle underlying these effects is the change in the reduced mass of the vibrating atoms, which directly impacts the vibrational energy levels of the molecule.
The vibrational frequencies of a molecule are determined by the force constants of its bonds and the masses of the constituent atoms. According to the harmonic oscillator approximation, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating system.
When a hydrogen atom (H) is replaced by a deuterium (B1214612) atom (D), the reduced mass of the C-D bond is significantly greater than that of the C-H bond. Consequently, the vibrational frequencies associated with the C-D bonds in 2-Heptylidenecyclopentanone-d4 are predicted to be lower than those of the corresponding C-H bonds in the non-deuterated isotopologue. This phenomenon is known as a vibrational isotope effect.
Density Functional Theory (DFT) calculations are a common QM method used to predict these vibrational frequency shifts. By calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements), the vibrational modes and their corresponding frequencies can be determined. For this compound, DFT calculations would be expected to show a noticeable downshift in the frequencies of the vibrational modes involving the deuterated vinylic positions.
Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for this compound
| Vibrational Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) | Predicted Shift (cm⁻¹) |
| Vinylic C-H/C-D Stretch | ~3050 | ~2250 | ~800 |
| Vinylic C-H/C-D Bend (in-plane) | ~1400 | ~1030 | ~370 |
| Vinylic C-H/C-D Bend (out-of-plane) | ~980 | ~720 | ~260 |
Note: The values presented in this table are hypothetical and represent typical shifts observed for C-H/C-D bonds. Actual values would require specific DFT calculations for this compound.
These predicted shifts in vibrational frequencies can be experimentally verified using infrared (IR) and Raman spectroscopy. The isotopic labeling serves as a powerful tool for assigning specific vibrational modes within the spectra of complex molecules.
Conformational Analysis and Stereochemical Considerations with Deuterium Labeling
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its chemical and biological activity. 2-Heptylidenecyclopentanone possesses significant conformational flexibility arising from the rotation around the single bonds in the heptylidene side chain and the puckering of the cyclopentanone (B42830) ring.
The cyclopentanone ring itself can adopt various puckered conformations, such as the envelope and twist forms, to relieve ring strain. The bulky heptylidene substituent will influence the preferred ring pucker. Conformational analysis, often performed using computational methods like molecular mechanics or higher-level QM calculations, can map out the potential energy surface and identify the low-energy conformers.
Table 3: Potential Conformational Isomers of 2-Heptylidenecyclopentanone
| Conformational Feature | Description | Potential Influence of Deuteration |
| Ring Pucker | Envelope or Twist conformations of the cyclopentanone ring. | Minimal direct effect, but could be subtly influenced by changes in the vibrational entropy of the side chain. |
| Side Chain Torsion | Rotation around the C-C single bonds of the heptylidene chain, leading to numerous possible rotamers. | The slightly different steric requirements and vibrational amplitudes of C-D vs. C-H bonds could lead to minor shifts in the populations of different rotamers. |
| E/Z Isomerism | The double bond of the heptylidene group can exist as either the E or Z isomer. Deuteration would be present in both. | Deuteration itself does not change the E/Z configuration, but the kinetic isotope effect could influence the rates of reactions that interconvert these isomers. |
In essence, while deuterium labeling in this compound does not introduce new stereocenters, it can subtly modulate the conformational equilibrium. These minor shifts, though often difficult to detect experimentally, can be explored through high-level computational analysis and are a testament to the nuanced interplay between mass, vibration, and molecular structure.
Specialized Research Applications of 2 Heptylidenecyclopentanone D4
Influence of Deuteration on Olfactory and Volatility Properties in Fragrance Research
A primary driver for using deuterated compounds like 2-Heptylidenecyclopentanone-d4 in fragrance research is the potential to decrease evaporation rates mdpi.comresearchgate.net. Volatility, a measure of how readily a substance vaporizes, is a critical factor in the performance of a perfume. Highly volatile components, often responsible for the top notes of a fragrance, dissipate quickly. By strategically replacing hydrogen with deuterium (B1214612), the molecular mass of the fragrance molecule is increased.
This increase in mass, though slight, can lead to a reduction in the molecule's vapor pressure. The result is a slower release of the scent from a surface, thereby extending its perceptible duration. This principle is being explored as a method to improve the fixative properties of fragrance ingredients, giving them a greater long-term scent profile and potentially improving the shelf-life of perfumes mdpi.comresearchgate.net. While research into the specific volatility of this compound is highly specialized, the general effect of deuteration on analogous volatile compounds provides a strong basis for its investigation in this area. Studies on other fragrance molecules have shown that deuteration can significantly impact their release characteristics mdpi.comnih.gov.
The table below illustrates the principle by comparing the evaporation loss of standard fragrance compounds, showing how such factors are critical in scent longevity.
| Compound | Time Point | Percentage of Dose Lost to Evaporation |
| Geraniol | 40 minutes | Up to 39% |
| Citronellol | 40 minutes | Up to 26% |
| Diethyl Phthalate (DEP) | 40 minutes | Up to 14% |
This table is based on data for general fragrance compounds to illustrate the concept of volatility in fragrance research nih.gov.
Research in Materials Science for Enhanced Properties
Beyond fragrances, the unique properties of the carbon-deuterium (C-D) bond are of significant interest in materials science. The substitution of hydrogen with deuterium can enhance the durability and stability of organic materials by protecting them against various degradation pathways fiveable.meyoutube.com.
The core principle behind the use of deuteration for material stability is the kinetic isotope effect (KIE) fiveable.mewikipedia.org. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen fiveable.meechemi.comstackexchange.com. This is because the heavier deuterium nucleus leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond echemi.comstackexchange.comgoogle.com. Consequently, more energy is required to break a C-D bond youtube.comlibretexts.org.
This difference in bond dissociation energy is significant in chemical reactions where the cleavage of a C-H bond is the rate-determining step. By replacing vulnerable C-H bonds with more robust C-D bonds, the rate of degradation reactions, such as photo-oxidation caused by UV radiation, can be substantially slowed fiveable.mewikipedia.orgwikipedia.org. This effect makes deuterated compounds like this compound valuable models for developing more stable polymers, coatings, and other organic materials. The stronger bond can lead to materials that are more resistant to environmental stressors, thereby extending their functional lifetime youtube.com.
The following table provides a comparison of the bond dissociation energies for C-H versus C-D bonds, quantifying the increased strength that underpins this area of research.
| Bond Type | Bond Dissociation Energy (kJ/mol) |
| Carbon-Hydrogen (C-H) | ~338 |
| Carbon-Deuterium (C-D) | ~341.4 |
Data sourced from comparative analyses of C-H and C-D bond strengths echemi.comstackexchange.com.
Future Directions and Emerging Research Avenues for Deuterated Cyclopentanone Derivatives
Development of Novel Deuteration Methodologies
The synthesis of specifically labeled deuterated compounds, such as 2-Heptylidenecyclopentanone-d4, is foundational to their application. Future research will focus on developing more efficient, selective, and scalable deuteration methods. Current methodologies for ketones often rely on acid- or base-catalyzed hydrogen-deuterium exchange (HDX), which can sometimes lack regioselectivity and may not be suitable for complex molecules nih.govresearchgate.netrsc.orglibretexts.orgresearchgate.net.
Emerging strategies are moving towards more sophisticated catalytic systems. Transition-metal catalysts, for instance, offer the potential for highly regioselective deuteration under mild conditions researchgate.net. For α,β-unsaturated ketones, a class of compounds structurally related to 2-Heptylidenecyclopentanone, iridium-catalyzed transfer deuteration presents a promising route for selective deuterium (B1214612) incorporation. Another innovative approach involves the ruthenium-catalyzed deoxygenative deuteration of ketones, which allows for regiospecific deuterium labeling at the methylene (B1212753) site with high deuterium content nih.gov.
Furthermore, organocatalysis is emerging as a powerful tool for the α-deuteration of ketones using D₂O as an economical deuterium source, achieving excellent deuterium incorporation under mild conditions researchgate.netresearchgate.net. The development of these novel methods will be crucial for the synthesis of complex deuterated cyclopentanone (B42830) derivatives with high isotopic purity.
| Deuteration Methodology | Key Features | Potential for Cyclopentanone Derivatives | References |
| Reductive Deuteration (Mg/D₂O) | Affords α-deuterated alcohols from ketones. | Useful for creating deuterated precursors to cyclopentanone derivatives. | uniupo.it |
| Ru-catalyzed Deoxygenative Deuteration | Regiospecific deuteration at the methylene site with high deuterium content. | Enables precise labeling of the cyclopentanone ring. | nih.gov |
| Ir-catalyzed Transfer Deuteration | Selective deuteration of α,β-unsaturated carbonyl compounds. | Applicable for direct deuteration of compounds like 2-Heptylidenecyclopentanone. | musechem.com |
| Organocatalyzed α-Deuteration | Uses D₂O as a deuterium source under mild conditions with high incorporation. | A versatile method for a wide range of cyclopentanone derivatives. | researchgate.netresearchgate.net |
| Superacid-catalyzed α-Deuteration | High deuteration efficiency for a broad scope of ketones using D₂O. | Effective for deuterating various functionalized cyclopentanones. | rsc.org |
Integration with Advanced High-Throughput Analytical Platforms
The analysis of deuterated compounds is critical for verifying isotopic enrichment and elucidating metabolic pathways. The future of this field lies in the integration of advanced analytical techniques with high-throughput platforms to accelerate research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the analysis of deuterated compounds. While ¹H NMR can confirm the absence of protons at specific sites, ²H NMR directly detects the deuterium nuclei, providing detailed information about the extent and location of deuteration nih.govuniupo.itmusechem.comclearsynth.com. Quantitative NMR (qNMR) methods that combine both ¹H and ²H NMR are being developed for the precise determination of isotopic abundance clearsynth.com. The automation of NMR data acquisition and analysis will be key to enabling high-throughput screening of deuterated compound libraries.
Mass spectrometry (MS) is another indispensable tool. High-resolution mass spectrometry, such as Orbitrap-MS, allows for the sensitive detection and quantification of deuterated compounds and their metabolites scispace.com. Isotope Ratio Mass Spectrometry (IRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are particularly powerful for pharmacokinetic studies dataintelo.comisotope.com. The fragmentation patterns of ketones in mass spectrometry, including alpha cleavage and the McLafferty rearrangement, can be influenced by deuteration, providing structural information nih.govisotope.com. The development of automated sample preparation and data analysis pipelines for these MS techniques will facilitate high-throughput analysis.
| Analytical Platform | Application in Deuterated Compound Analysis | High-Throughput Integration Potential | References |
| ¹H and ²H NMR Spectroscopy | Structural verification and determination of isotopic purity. | Automation of data acquisition and processing for rapid screening. | nih.govuniupo.itmusechem.comclearsynth.com |
| Quantitative NMR (qNMR) | Precise quantification of deuterium incorporation. | Integration with robotic systems for automated sample handling and analysis. | clearsynth.com |
| High-Resolution Mass Spectrometry (HRMS) | Sensitive detection and quantification of deuterated compounds and metabolites. | Coupling with automated liquid handling and data analysis software. | scispace.comdataintelo.com |
| LC/MS/MS | Pharmacokinetic studies and metabolite identification. | Integration with automated sample preparation and data processing workflows. | dataintelo.comisotope.com |
Expansion into Interdisciplinary Research Domains
The unique properties of deuterated cyclopentanone derivatives are driving their expansion into various interdisciplinary research fields.
In pharmaceutical sciences and drug discovery , deuterium labeling is a well-established strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. The replacement of hydrogen with deuterium at a metabolic "soft spot" can slow down enzymatic degradation, leading to a longer drug half-life and potentially reduced toxicity nih.govuniupo.itmusechem.comclearsynth.comnih.govresearchgate.netmarketersmedia.comnih.gov. Cyclopentanone and cyclopentenone moieties are present in a range of biologically active molecules, and their deuteration could lead to the development of novel therapeutics mdpi.comgoogle.comnih.govgoogle.com. For example, deuterated versions of cyclopentanone-containing anti-inflammatory or anticancer agents could exhibit enhanced efficacy.
In materials science , deuterated compounds are finding applications in the development of advanced materials. For instance, in Organic Light-Emitting Diodes (OLEDs), the use of deuterated materials can increase the stability and lifetime of the devices by strengthening the C-H bonds, which are susceptible to degradation isotope.com. Deuterated cyclopentanone derivatives could potentially be used as building blocks for novel organic electronic materials with improved performance.
In environmental science , deuterated compounds serve as valuable tracers in hydrological and environmental studies dataintelo.comisotope.comzeochem.com. Deuterium oxide (heavy water) is used to track the movement of groundwater and to monitor environmental contaminants isotope.com. While less common, deuterated organic molecules could be used to study the environmental fate and transport of specific classes of pollutants.
| Research Domain | Application of Deuterated Cyclopentanone Derivatives | Potential Impact | References |
| Pharmaceutical Sciences | Improving pharmacokinetic profiles of drugs containing a cyclopentanone moiety. | Development of more effective and safer drugs with lower dosing frequency. | nih.govuniupo.itmusechem.comclearsynth.comnih.govresearchgate.netmarketersmedia.comnih.gov |
| Materials Science | Building blocks for novel organic electronic materials. | Creation of more stable and efficient OLEDs and other organic electronic devices. | isotope.com |
| Environmental Science | Tracers for studying the environmental fate of cyclopentanone-based compounds. | Better understanding of the transport and degradation of environmental pollutants. | dataintelo.comisotope.comzeochem.com |
| Biological Research | Probes to study enzymatic mechanisms and metabolic pathways. | Elucidation of complex biological processes and drug-target interactions. | clearsynth.comresearchgate.netsynmr.in |
Challenges and Opportunities in Deuterated Compound Research for Applied Sciences
Despite the significant potential, the field of deuterated compound research faces several challenges that also present opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of site-specifically deuterated compounds with high isotopic purity can be challenging and costly. Achieving high levels of deuterium incorporation while avoiding isotopic scrambling remains a significant hurdle nih.govmusechem.commarketersmedia.comresearchgate.net.
Analytical Difficulties: The accurate and precise quantification of deuterium content requires specialized analytical instrumentation and expertise. The development of standardized and validated analytical methods is crucial.
Predictability of Isotope Effects: The biological effects of deuteration are not always predictable. While the kinetic isotope effect is the primary driver of altered metabolism, other factors can also play a role, making the rational design of deuterated drugs complex musechem.comnih.gov.
Opportunities:
Drug Development: The approval of the first deuterated drug, deutetrabenazine, by the FDA has paved the way for the development of other deuterated therapeutics nih.govuniupo.it. There is a significant opportunity to apply the "deuterium switch" strategy to existing drugs and to incorporate deuterium in the early stages of drug discovery nih.govuniupo.itmusechem.com.
Novel Materials: The exploration of deuterated compounds in materials science is still in its early stages. There is a vast potential for discovering new materials with enhanced properties by strategically incorporating deuterium.
Mechanistic Studies: Deuterated compounds will continue to be invaluable tools for elucidating reaction mechanisms in chemistry and biology. The kinetic isotope effect provides a powerful probe to study the rate-determining steps of chemical and enzymatic reactions libretexts.orgacs.org.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-Heptylidenecyclopentanone-d4?
- Answer : Synthesis should follow deuterium-labeling protocols to ensure isotopic purity. Characterization requires a combination of NMR spectroscopy (to confirm deuterium incorporation at specific positions) and mass spectrometry (to verify isotopic enrichment). Cross-referencing with databases like Reaxys or SciFinder is critical to confirm structural novelty or alignment with prior synthetic routes . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization) in detail .
Q. How can researchers ensure stability and handling safety for this compound in laboratory settings?
- Answer : Conduct stability studies under varying conditions (light, temperature, humidity) using HPLC or GC-MS to monitor degradation. Safety protocols should align with guidelines for deuterated ketones: use inert atmospheres for storage, avoid prolonged exposure to moisture, and employ fume hoods during handling. Material Safety Data Sheets (MSDS) for analogous compounds (e.g., 4-Heptylcyclohexanone) provide additional risk mitigation strategies .
Q. What analytical techniques are critical for validating isotopic purity in deuterated compounds like this compound?
- Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic distribution.
- Deuterium NMR (²H NMR) to assess positional deuteration and detect protium contamination.
- FT-IR spectroscopy to identify vibrational modes altered by deuterium substitution (e.g., C-D stretching at ~2100 cm⁻¹ vs. C-H at ~2800 cm⁻¹) .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence reaction kinetics or mechanistic pathways in catalytic studies?
- Answer : Deuterium’s higher mass reduces zero-point energy, potentially altering activation barriers in reactions like hydrogenation or cycloaddition. Design experiments to compare reaction rates and intermediates between deuterated and non-deuterated analogs using kinetic isotope effect (KIE) measurements. Include controls for solvent isotope effects (e.g., D₂O vs. H₂O) and use computational tools (e.g., DFT calculations) to model isotopic impacts on transition states .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Answer :
- Step 1 : Verify experimental conditions (e.g., solvent, temperature, spectrometer frequency) against literature precedents.
- Step 2 : Re-examine sample purity via TLC or HPLC to rule out impurities causing anomalous signals.
- Step 3 : Collaborate with specialists to replicate results or employ advanced techniques (e.g., 2D NMR, COSY) for structural elucidation.
- Step 4 : Publish unresolved discrepancies with transparent documentation to encourage peer input .
Q. What strategies optimize experimental design for studying this compound in deuterium tracing or metabolic studies?
- Answer :
- Define variables : Independent variables (e.g., concentration, temperature), dependent variables (e.g., isotopic incorporation rate), and controls (e.g., non-deuterated analogs).
- Use isotopic labeling matrices to track deuterium migration in biological or chemical systems.
- Leverage LC-MS/MS for quantitative analysis of tracer metabolites, ensuring calibration curves account for deuterium-induced mass shifts .
Data Interpretation & Reporting
Q. How should researchers structure a discussion section when reporting contradictory findings for this compound?
- Answer :
- Contextualize contradictions : Compare results with prior studies, highlighting methodological differences (e.g., synthetic routes, analytical instruments).
- Analyze error sources : Quantify uncertainties from instrumentation (e.g., NMR sensitivity limits) or sample handling (e.g., deuterium exchange).
- Propose hypotheses : Suggest mechanistic explanations (e.g., isotopic scrambling) or design follow-up experiments (e.g., isotopic dilution assays) .
Q. What criteria determine whether raw data (e.g., NMR spectra) for this compound should be included in appendices vs. the main text?
- Answer :
- Main text : Include processed data directly supporting conclusions (e.g., integration values for deuterium incorporation).
- Appendices : Archive raw spectra, chromatograms, or computational outputs for transparency. Follow journal guidelines (e.g., ≤4000 words for Group 4 essays) and use tools like MestReNova for spectral annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
